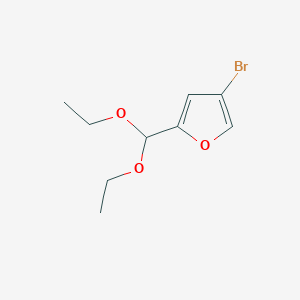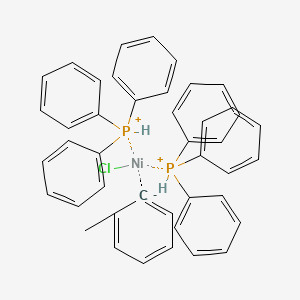
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II): Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II) , is a nickel-based organometallic compound. It is widely recognized for its role as a precursor to air-stable nickel precatalysts, which are essential in various catalytic processes, including cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) typically involves the reaction of nickel(II) chloride with triphenylphosphine and 2-methylphenyl chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
Reductive Elimination: This is the reverse of oxidative addition, where the nickel center reduces its oxidation state by eliminating a molecule.
Substitution: This reaction involves the replacement of one ligand with another on the nickel center.
Common Reagents and Conditions:
Oxidative Addition: Common reagents include aryl halides and alkyl halides. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reductive Elimination: This reaction often requires the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include phosphines, amines, and other ligands.
Major Products Formed:
Oxidative Addition: The major products are nickel(IV) complexes.
Reductive Elimination: The major products are nickel(II) complexes and the eliminated molecule.
Substitution: The major products are substituted nickel(II) complexes.
Scientific Research Applications
Chemistry: In chemistry, Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is used as a catalyst in various organic reactions, including cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology: While its direct applications in biology are limited, the compound’s catalytic properties are utilized in the synthesis of biologically active molecules .
Medicine: The compound’s role in synthesizing complex organic molecules makes it valuable in medicinal chemistry for developing new pharmaceuticals .
Industry: In the industrial sector, Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) involves its role as a catalyst in various reactions. The nickel center facilitates the formation and breaking of chemical bonds through oxidative addition, reductive elimination, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
- Bis(triphenylphosphine)nickel(II) dichloride
- Bis(tricyclohexylphosphine)nickel(II) dichloride
- Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)
Comparison: Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is unique due to the presence of the 2-methylphenyl group, which influences its reactivity and stability. Compared to other nickel complexes, it offers enhanced stability and selectivity in catalytic reactions .
Properties
CAS No. |
27057-09-6 |
|---|---|
Molecular Formula |
C43H37ClNiP2- |
Molecular Weight |
709.8 g/mol |
IUPAC Name |
chloronickel;methylbenzene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-5H,1H3;1H;/q;;-1;;+1/p-1 |
InChI Key |
BNEHQBISUSMIRX-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



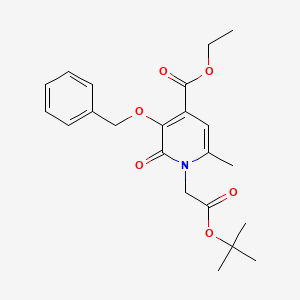
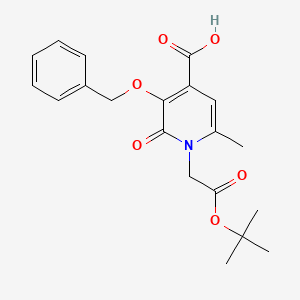
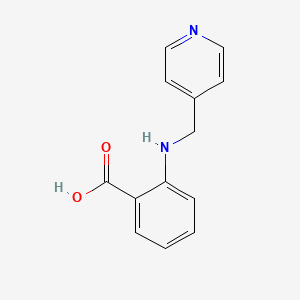
![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)
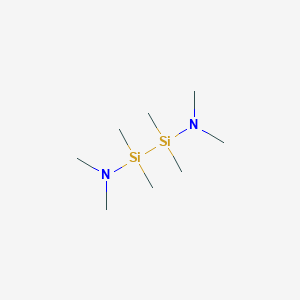
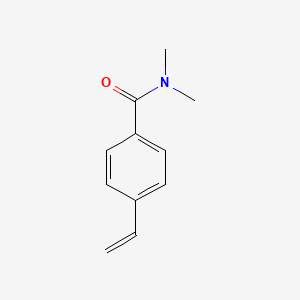


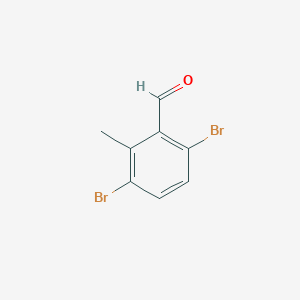
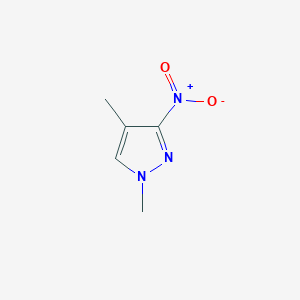
![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)

